molecular formula C6H10O3 B3340694 2-Hydroxycyclopentane-1-carboxylic acid CAS No. 81887-89-0

2-Hydroxycyclopentane-1-carboxylic acid

Cat. No.: B3340694
CAS No.: 81887-89-0
M. Wt: 130.14 g/mol
InChI Key: VCHGSWURBGPKQZ-UHFFFAOYSA-N
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Description

Historical Context and Foundational Relevance in Synthetic Chemistry

While the precise timeline of its initial discovery is not extensively documented in seminal historical texts, the foundational relevance of 2-hydroxycyclopentane-1-carboxylic acid is linked to the broader development of methods for synthesizing cyclic β-hydroxy acids. Early synthetic strategies often involved multi-step sequences. One documented laboratory-scale preparation involves the reaction of methyl acetoacetate (B1235776) with sodium methoxide, followed by hydrolysis with hydrochloric acid to yield the target compound. biosynth.com

More contemporary synthetic routes have been explored to improve efficiency and yield. For instance, a method disclosed in patent literature describes the synthesis of this compound from epoxycyclopentane (cyclopentene oxide) as a starting material. patsnap.com In this process, epoxycyclopentane reacts with carbon dioxide in the presence of magnesium powder and trimethylsilyl (B98337) chloride (TMSCl). patsnap.com This reaction highlights the ongoing efforts to develop novel and efficient pathways to this important synthetic intermediate. Its relevance is further underscored by its role as a precursor in the synthesis of other key compounds, such as cyclopentanecarboxylic acid, via catalytic hydrogenation. patsnap.com

Inherent Structural Features and Stereoisomeric Configurations

The chemical structure of this compound consists of a cyclopentane (B165970) ring, a carboxylic acid group (-COOH), and a hydroxyl group (-OH) attached to adjacent carbon atoms. This arrangement gives rise to stereoisomerism, a critical feature influencing its application in synthesis. The compound exists as two primary geometric isomers: cis and trans, depending on the relative orientation of the hydroxyl and carboxyl groups with respect to the plane of the ring. researchgate.netnist.gov

Each of these geometric isomers can also exist as a pair of enantiomers due to the presence of two chiral centers (at C1 and C2). This results in a total of four possible stereoisomers:

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid (cis)

(1S,2R)-2-hydroxycyclopentane-1-carboxylic acid (cis)

(1R,2R)-2-hydroxycyclopentane-1-carboxylic acid (trans) nih.gov

(1S,2S)-2-hydroxycyclopentane-1-carboxylic acid (trans)

The spatial arrangement of these isomers has been elucidated through detailed crystallographic studies. X-ray diffraction analysis of the trans isomer, specifically (1R,2R)-trans-2-hydroxy-1-cyclopentanecarboxylic acid, and the cis isomers of related cycloalkane structures has revealed predictable patterns of supramolecular self-assembly. researchgate.net These crystal structures are stabilized by intricate networks of hydrogen bonds, forming distinct packing arrangements. researchgate.net

Table 1: Physicochemical Properties of this compound

This table presents key physicochemical data for the general compound and its specific stereoisomers based on available information.

PropertyValueSource(s)
Chemical Formula C₆H₁₀O₃ biosynth.comnih.govnih.gov
Molecular Weight 130.14 g/mol biosynth.comnih.gov
IUPAC Name (General) This compound nih.gov
IUPAC Name (trans) (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid nih.gov
CAS Number (General) 81887-89-0 biosynth.comnih.gov
CAS Number (trans) 1883-88-1 nih.gov
Physical State Solid
Melting Point 62 °C biosynth.com
SMILES (General) C1CC(C(C1)O)C(=O)O biosynth.com
SMILES (1R,2R)-trans C1CC@HC(=O)O nih.gov

Fundamental Role as a Versatile Synthetic Intermediate and Chiral Building Block

The primary significance of this compound in organic chemistry lies in its utility as a versatile synthetic intermediate. The presence of two distinct and reactive functional groups—a secondary alcohol and a carboxylic acid—allows for a wide range of chemical transformations. The hydroxyl group can undergo oxidation, esterification, or be used as a directing group, while the carboxylic acid moiety can be converted into esters, amides, acyl halides, or be subjected to reduction. biosynth.comwikipedia.org For example, oxidation of the β-hydroxy acid under certain conditions can lead to the formation of cyclopentanone (B42830) through oxidative decarboxylation. askfilo.com

This bifunctionality makes it a valuable precursor for a variety of more complex molecules, including glucosides, tosyl esters, and various phenolic compounds. biosynth.com Its application extends to being a starting material for preparing other valuable cyclopentane derivatives. patsnap.comgoogle.com

Furthermore, the inherent chirality of its stereoisomers makes this compound a valuable chiral building block. Chiral building blocks are optically pure or enriched compounds used to introduce specific stereocenters into a target molecule, a crucial strategy in the synthesis of pharmaceuticals and other biologically active compounds. By selecting a specific enantiomer or diastereomer of this compound, chemists can control the stereochemical outcome of a synthetic sequence, which is fundamental to the field of enantioselective synthesis. nih.govrsc.org

Properties

IUPAC Name

2-hydroxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHGSWURBGPKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81887-89-0
Record name 2-hydroxycyclopentane-1-carboxylic acid
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Ii. Advanced Synthetic Methodologies for 2 Hydroxycyclopentane 1 Carboxylic Acid and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure compounds. For 2-hydroxycyclopentane-1-carboxylic acid and its derivatives, this involves methods that can influence the stereochemical outcome of the reaction, yielding one stereoisomer in preference to others.

Chiral Auxiliary-Based Strategies

A foundational strategy in asymmetric synthesis involves the use of a chiral auxiliary. This technique employs a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality. wikipedia.orgnumberanalytics.com

For the synthesis of cyclopentane (B165970) derivatives, common auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine, and various carbohydrate-derived structures. nih.govnih.govresearchgate.net The general process involves:

Attachment: An achiral precursor, such as a cyclopentenone or a related unsaturated system, is covalently bonded to the chiral auxiliary.

Stereoselective Reaction: The chiral auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered face. In the context of synthesizing the target compound, this could be a conjugate addition or an alkylation reaction to set one of the stereocenters.

Removal: Once the new stereocenter is established with high diastereoselectivity, the auxiliary is cleaved from the molecule, typically through hydrolysis or reduction, to yield the enantiomerically enriched product and recover the auxiliary. wikipedia.orgnih.gov

For instance, a strategy might involve attaching a chiral oxazolidinone to a cyclopentene-1-carboxylate ester. researchgate.netnih.gov Subsequent diastereoselective hydroxylation of the double bond, directed by the bulky auxiliary, would establish the relative and absolute stereochemistry of the hydroxyl and carboxylate groups. The final step would be the hydrolytic removal of the auxiliary to afford the chiral this compound. nih.gov While highly effective, this method requires stoichiometric amounts of the chiral auxiliary and additional steps for its attachment and removal. nih.gov

Chiral Catalyst-Mediated Transformations

Moving beyond stoichiometric control, chiral catalysts offer a more atom-economical approach to asymmetric synthesis. A small amount of a chiral catalyst can generate large quantities of a chiral product, making it a highly efficient method. These catalysts create a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other.

Key catalytic strategies applicable to synthesizing chiral cyclopentanes include:

Asymmetric Hydrogenation: The reduction of a double bond in a precursor like 2-oxocyclopentane-1-carboxylic acid using a chiral metal complex (e.g., based on rhodium, ruthenium, or iridium) can produce the hydroxyl group with a specific stereochemistry. Cobalt-catalyzed asymmetric hydrogenation, for example, has proven effective for generating chiral 1,2-diols from α-hydroxy ketones.

Organocatalysis: Chiral organic molecules can act as catalysts. For example, a chiral amine can react with a ketone to form a chiral enamine intermediate. rsc.org This approach, combined with photoredox catalysis, enables the direct asymmetric addition of aldehydes to precursors like [1.1.1]propellane to build chiral bicyclo[1.1.1]pentane structures, a strategy that highlights the potential for creating adjacent stereocenters. rsc.org Similarly, chiral Brønsted acids, such as those based on pentacarboxy-substituted cyclopentadienes, can activate substrates towards enantioselective transformations. chemistryviews.org

Lewis Acid Catalysis: Chiral Lewis acid complexes can coordinate to a substrate, such as a cyclopentenone derivative, and direct a nucleophilic attack (e.g., hydroxylation or epoxidation followed by ring-opening) to a specific face of the molecule.

Enzymatic and Biocatalytic Resolution and Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. This approach is valued for its efficiency under mild conditions and its exceptional stereo- and regioselectivity. nih.gov

For the synthesis of chiral 2-hydroxy carboxylic acids, a particularly relevant method is the use of dehydrogenases. A notable example involves a 2-hydroxy carboxylic acid dehydrogenase from Lactobacillus delbrueckii, which can catalyze the asymmetric reduction of 2-keto acids to their corresponding (R)-hydroxy derivatives. nih.gov This enzymatic process offers a direct route to the desired functionality with high enantiomeric purity. nih.gov

Other biocatalytic strategies include:

Kinetic Resolution: An enzyme can selectively react with one enantiomer in a racemic mixture of this compound (or its ester derivative), leaving the other enantiomer unreacted and thus isolated. Lipases and esterases are commonly used for the enantioselective hydrolysis of esters. wikipedia.org

Hydroxylation via Monooxygenases: Cytochrome P450 monooxygenases can directly hydroxylate C-H bonds. wikipedia.org A synthetic pathway could involve the enzymatic hydroxylation of cyclopentane carboxylic acid at the C2 position, potentially controlling the stereochemistry of the newly formed hydroxyl group. wikipedia.org

Table 1: Biocatalytic Approach for Chiral 2-Hydroxy Acid Synthesis
Enzyme ClassSpecific Enzyme ExampleSource OrganismReaction TypeSubstrateProduct
Dehydrogenase2-hydroxy carboxylic acid dehydrogenaseLactobacillus delbrueckiiAsymmetric Reduction2-oxocyclopentane-1-carboxylic acid(R)-2-hydroxycyclopentane-1-carboxylic acid
Lipase/EsteraseVarious commercial lipasesFungi/BacteriaKinetic Resolution (Hydrolysis)rac-methyl 2-hydroxycyclopentane-1-carboxylateEnantiopure ester and acid

Total Synthesis Pathways

Total synthesis involves the construction of the target molecule from simpler, often achiral, starting materials (de novo synthesis) or from readily available, enantiomerically pure natural products (chiral pool synthesis).

De Novo Synthetic Routes

De novo (from the beginning) synthesis builds the carbon skeleton of the target molecule step-by-step. A key strategy for forming the cyclopentane ring is Ring-Closing Metathesis (RCM) . This powerful reaction uses a transition metal catalyst (typically ruthenium-based) to form a cyclic olefin from a diene precursor.

A representative de novo pathway to a functionalized cyclopentane core, which can be adapted for this compound, proceeds as follows:

Start with an acyclic, polysubstituted diene. acs.org

Perform RCM to form a cyclopentenol (B8032323) derivative. acs.org

Further functionalize the resulting cyclopentene (B43876) ring, for instance, through stereoselective epoxidation and subsequent ring-opening, to install the hydroxyl group and carboxylic acid precursor with the desired stereochemistry. acs.org

Another classical approach is the Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester, which can then be further modified. For example, a simple preparation can be achieved through the reaction of methyl acetoacetate (B1235776) with sodium methoxide, followed by hydrolysis. oregonstate.edu

Table 2: Representative De Novo Synthesis Strategy via RCM
StageKey ReactionDescription
1. Precursor AssemblyStandard organic reactionsSynthesis of an acyclic diene containing the necessary functional groups.
2. Ring FormationRing-Closing Metathesis (RCM)The diene undergoes intramolecular cyclization to form a five-membered cyclopentene ring. acs.org
3. Stereochemical ControlAsymmetric Dihydroxylation or EpoxidationThe double bond of the cyclopentene intermediate is functionalized to introduce the hydroxyl group with controlled stereochemistry.
4. Final ModificationOxidation/HydrolysisConversion of existing functional groups to the final carboxylic acid and hydroxyl moieties.

Utilization of Chiral Pool Precursors

Chiral pool synthesis is an efficient strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. researchgate.net Carbohydrates, amino acids, and terpenes are common chiral pool sources. researchgate.netyoutube.com Their inherent chirality is transferred to the final product, avoiding the need for asymmetric induction or resolution steps.

Sugars like D-glucose, D-mannose, and D-galactose are excellent starting points for synthesizing polyhydroxylated cyclopentane derivatives. acs.org A synthetic sequence might involve:

Selecting a suitable sugar that already contains some of the required stereocenters.

Chemically modifying the sugar to create a precursor for ring formation, for example, by creating a diene suitable for RCM. acs.org

Executing the ring-closing reaction to form the cyclopentane ring, with its stereochemistry dictated by the starting sugar. acs.org

Adjusting the functional groups to yield the final this compound derivative.

This approach is highly convergent and effectively translates the stereochemical information from a simple, abundant natural product to a more complex target molecule. researchgate.netacs.org

Table 3: Common Chiral Pool Precursors for Cyclopentane Synthesis
Precursor ClassSpecific ExampleInherent Structural Features
CarbohydratesD-Glucose / D-MannoseMultiple, well-defined hydroxyl stereocenters that can direct the formation of the cyclopentane ring. acs.org
Amino AcidsHydroxyprolineA five-membered ring with existing stereocenters.
TerpenesCamphorA rigid bicyclic structure that can be cleaved to yield functionalized cyclopentane derivatives.

Ring Contraction and Rearrangement Processes

The transformation of larger ring systems into smaller, functionalized carbocycles is a powerful strategy in organic synthesis. For the preparation of the cyclopentane core of this compound, the contraction of a six-membered cyclohexane (B81311) ring is a particularly effective approach. google.com These reactions often proceed through cationic, anionic, or carbenoid intermediates, with well-established named reactions providing reliable pathways to the desired cyclopentyl unit. researchgate.netwikipedia.org

A primary method for achieving the ring contraction of a cyclohexane to a cyclopentane derivative is the Favorskii rearrangement. wikipedia.orgnumberanalytics.com This reaction typically involves the treatment of a cyclic α-haloketone with a base to yield a ring-contracted carboxylic acid or its derivative. vaia.comddugu.ac.in For instance, the synthesis of a cyclopentanecarboxylate, a direct precursor to the target molecule, can be accomplished by reacting 2-chlorocyclohexanone (B41772) with a sodium alkoxide like sodium ethoxide. adichemistry.com This process effectively converts the six-membered ring into a five-membered one. adichemistry.com

Another significant class of reactions that can alter the carbon skeleton is the pinacol (B44631) rearrangement, which involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. wikipedia.org While classic pinacol rearrangements often result in ring expansion, specific substrates can be designed to favor contraction. Cationic rearrangements, in general, can facilitate ring contraction through the migration of an endocyclic bond to an adjacent carbocation, a process that can be harnessed to synthesize complex molecular cores. wikipedia.org

The table below summarizes key findings for these ring contraction reactions.

Interactive Table: Ring Contraction Methodologies for Cyclopentane Synthesis
Reaction Name Starting Material Example Reagent(s) Product Example Key Feature Reference(s)
Favorskii Rearrangement 2-Chlorocyclohexanone Sodium ethoxide (NaOEt) Ethyl cyclopentanecarboxylate Forms ester derivative adichemistry.com
Favorskii Rearrangement 2-Bromocyclohexanone Sodium hydroxide (B78521) (NaOH) Cyclopentanecarboxylic acid Forms carboxylic acid vaia.com
Pinacol-Type Rearrangement Asymmetric 1,2-diols Acid (e.g., H₂SO₄) Rearranged ketone/aldehyde Carbocation stability directs migration wikipedia.orgyoutube.com
Arndt-Eistert Reaction Cyclic α-diazoketone Heat or light, Nucleophile (e.g., H₂O, ROH) Ring-contracted acid/ester Involves Wolff rearrangement of a carbene wikipedia.org

The mechanism of the Favorskii rearrangement is a well-studied process that provides insight into how ring contraction occurs. wikipedia.orgadichemistry.com The reaction is initiated by a base abstracting an acidic α'-proton (a proton on the carbon on the other side of the carbonyl from the halogen), generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack, displacing the halide to form a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com

The highly strained cyclopropanone is then attacked by a nucleophile (such as a hydroxide or alkoxide ion) at the carbonyl carbon. The resulting tetrahedral intermediate collapses, leading to the cleavage of the bond between the original carbonyl carbon and the α-carbon. This cleavage typically occurs in a manner that forms the more stable carbanion, which is subsequently protonated to yield the final ring-contracted carboxylic acid or ester product. adichemistry.com

In contrast, cationic rearrangements like the pinacol rearrangement operate through a different mechanistic pathway. wikipedia.org The process begins with the protonation of a hydroxyl group, which then leaves as a water molecule to form a carbocation. A 1,2-alkyl shift from an adjacent carbon to the carbocation center then occurs. youtube.com The driving force for this migration is the formation of a more stable ion, such as a resonance-stabilized oxonium ion, which upon deprotonation gives the final carbonyl product. wikipedia.org The migratory aptitude of different groups (e.g., phenyl > alkyl) and the relative stability of the potential carbocation intermediates determine the reaction's outcome. wikipedia.orgyoutube.com

Green Chemistry Principles in Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. patsnap.com These principles focus on maximizing efficiency, minimizing waste, and using less hazardous substances. patsnap.com The synthesis of this compound and its derivatives is increasingly influenced by these considerations, leading to the development of more environmentally benign protocols. rsc.org

A key goal of green chemistry is to design reactions with high atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Reactions with 100% atom economy, such as additions and rearrangements, are considered ideal. nih.gov The Favorskii and pinacol rearrangements are inherently atom-economical as they reorganize the atoms of the starting material without the loss of fragments.

Another green approach involves minimizing or eliminating the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. mdpi.com Research into solvent-free reaction conditions has shown that many transformations, including aldol (B89426) condensations relevant to cyclopentanone (B42830) chemistry, can be carried out effectively using solid-state catalysts or mechanochemical methods like ball-milling. mdpi.com For example, solid acid-base bifunctional catalysts have been successfully used for the self-condensation of cyclopentanone under solvent-free conditions, demonstrating a promising pathway for creating C-C bonds in a sustainable manner. mdpi.com

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions and enhancing the efficiency of existing ones. Sustainable catalysis focuses on the use of catalysts that are non-toxic, recyclable, and highly efficient, often operating under mild conditions. patsnap.com This includes the use of biocatalysts (enzymes), organocatalysts, and catalysts based on earth-abundant metals.

In the context of synthesizing carboxylic acids and their derivatives, significant progress has been made. For example, catalytic systems using iridium(III) acetate (B1210297) and lithium iodide have been developed for the synthesis of carboxylic acids from alcohols using CO2 and H2. rsc.org Furthermore, novel hydroxy acid-functionalized ionic liquids have been shown to be effective, reusable catalysts for the conversion of epoxides and CO2 into cyclic carbonates under solvent-free conditions, showcasing an environmentally friendly route. rsc.org The development of nickel-catalyzed reductions of carboxylic acids in aqueous media represents another advance, avoiding hazardous hydride reagents and utilizing a more sustainable solvent. rsc.org These catalytic strategies offer greener alternatives for various steps that could be involved in the total synthesis of this compound, such as the reduction of a ketone or the introduction of the carboxylic acid moiety.

The table below highlights examples of green chemistry approaches relevant to the synthesis of functionalized carboxylic acids.

Interactive Table: Green Chemistry Approaches in Carboxylic Acid Synthesis
Green Principle Approach Catalyst/Reagent Example Solvent Benefit Reference(s)
Atom Economy Rearrangement Reaction Base (for Favorskii) or Acid (for Pinacol) Varies Maximizes incorporation of starting material atoms primescholars.comnih.gov
Solvent-Free Aldol Condensation Solid acid-base catalyst (e.g., SO₃H-APG) None Reduces solvent waste, simplifies purification mdpi.com
Sustainable Catalysis CO₂ Fixation Iridium(III) acetate/LiI Varies Utilizes CO₂ as a C1 feedstock rsc.org
Sustainable Catalysis Reduction in Water Nickel pre-catalyst / Silane Water Avoids hazardous reagents and organic solvents rsc.org
Recyclable Catalyst Epoxide + CO₂ Hydroxy acid-functionalized ionic liquids None Catalyst can be reused multiple times rsc.org

Iii. Comprehensive Analysis of Chemical Reactivity and Reaction Mechanisms

Transformations Involving the Hydroxyl Functionality

The secondary hydroxyl group in 2-hydroxycyclopentane-1-carboxylic acid is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution. These reactions are fundamental in synthesizing a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Esterification: The hydroxyl group of this compound can undergo esterification with various acylating agents. A common method involves the use of tosyl chloride in the presence of a base, such as pyridine, to form the corresponding tosyl ester. biosynth.com This transformation is significant as the tosylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. Intramolecular esterification, or lactonization, is another important reaction of γ- and δ-hydroxy acids, leading to the formation of cyclic esters known as lactones. tutorchase.com For this compound, being a γ-hydroxy acid, heating can induce intramolecular esterification to yield a bicyclic lactone. tutorchase.comyoutube.comyoutube.comyoutube.com This process is a dehydration reaction and is often catalyzed by an acid. tutorchase.com

Etherification: The formation of ethers from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.org When applying this to this compound, the carboxylic acid proton, being more acidic, would be deprotonated first. Therefore, at least two equivalents of the base are required to deprotonate both the carboxylic acid and the hydroxyl group to allow for the etherification to occur at the hydroxyl site. echemi.com

A summary of representative esterification and etherification reactions is presented in Table 3.1.

Reaction Type Reagent(s) Product Mechanism Highlights
Tosylation4-Toluenesulfonyl chloride, Pyridine2-(Tosyloxy)cyclopentane-1-carboxylic acidNucleophilic attack of the hydroxyl oxygen on the sulfur atom of tosyl chloride.
Intramolecular EsterificationHeat, Acid catalystBicyclic lactoneNucleophilic acyl substitution where the hydroxyl group attacks the carboxylic acid carbonyl. tutorchase.com
Williamson Ether Synthesis1. NaH (2 eq.), 2. Alkyl halide (e.g., CH₃I)2-Alkoxycyclopentane-1-carboxylic acidSN2 attack of the alkoxide on the alkyl halide. wikipedia.org

The secondary alcohol of this compound can be selectively oxidized to a ketone, yielding 2-oxocyclopentane-1-carboxylic acid. nih.gov Milder oxidizing agents are typically employed to avoid over-oxidation or cleavage of the carbon-carbon bonds. Reagents such as Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) are effective for this transformation. chem-station.comchemistrysteps.comsilicycle.comlibretexts.orgmasterorganicchemistry.com These reactions are generally carried out in anhydrous solvents like dichloromethane (B109758) to prevent the formation of carboxylic acid from an aldehyde intermediate, although in this case, a ketone is formed. libretexts.org The reaction with PCC is slightly acidic, while PDC is closer to neutral. chem-station.com

With stronger oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) and heat, this compound undergoes oxidative decarboxylation to form cyclopentanone (B42830). askfilo.com This reaction involves the oxidation of the β-hydroxy group and the subsequent loss of carbon dioxide. askfilo.com

The following table summarizes these selective oxidation processes.

Oxidizing Agent Product Reaction Conditions Key Observations
Pyridinium Chlorochromate (PCC)2-Oxocyclopentane-1-carboxylic acidAnhydrous CH₂Cl₂Mild oxidation of the secondary alcohol to a ketone. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com
Pyridinium Dichromate (PDC)2-Oxocyclopentane-1-carboxylic acidAnhydrous CH₂Cl₂Less acidic alternative to PCC for the formation of the ketone. chem-station.comsilicycle.com
Potassium Dichromate (K₂Cr₂O₇)CyclopentanoneHeatStrong oxidation leading to oxidative decarboxylation. askfilo.com

The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution is generally not feasible. nih.gov To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation in the presence of a strong acid or by converting it into a sulfonate ester (e.g., tosylate) or a halide. The resulting electrophilic carbon is then susceptible to attack by a nucleophile. For secondary substrates like this compound derivatives, the substitution can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. For instance, treatment with a hydrogen halide (e.g., HCl) can lead to the corresponding 2-halocyclopentane-1-carboxylic acid. nih.gov

Reactions at the Carboxyl Group

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters, and reduction to alcohols or aldehydes.

Amide Formation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and inefficient. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govmychemblog.comgrowingscience.comfishersci.co.ukcommonorganicchemistry.comnih.govresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by a primary or secondary amine to yield the corresponding amide. mychemblog.comfishersci.co.uk The presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often required to neutralize the acid formed during the reaction. growingscience.com

Ester Formation: Besides the intramolecular esterification (lactonization) mentioned earlier, intermolecular esters can be formed by reacting this compound with an alcohol in the presence of an acid catalyst (Fischer esterification). This is an equilibrium process, and the reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

The table below provides an overview of amide and ester formation reactions.

Reaction Reagent(s) Product Type Mechanism Highlights
Amide CouplingAmine (R-NH₂), HATU, DIPEAN-substituted 2-hydroxycyclopentane-1-carboxamideFormation of a highly reactive O-acylisourea intermediate followed by nucleophilic attack by the amine. mychemblog.comgrowingscience.com
Fischer EsterificationAlcohol (R-OH), Acid catalyst (e.g., H₂SO₄)2-Hydroxycyclopentane-1-carboxylate esterAcid-catalyzed nucleophilic acyl substitution.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.comlibretexts.org The reaction proceeds in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. byjus.com This reduction transforms this compound into 2-(hydroxymethyl)cyclopentanol. The reaction first forms an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.orglibretexts.org It is not possible to stop the reduction at the aldehyde stage using LiAlH₄. libretexts.orglibretexts.org

Partial reduction of carboxylic acids to aldehydes is challenging but can be achieved in two steps by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or ester, and then using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. libretexts.org

A summary of the reduction pathways is shown in the following table.

Reducing Agent Intermediate Final Product Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄)Aldehyde2-(Hydroxymethyl)cyclopentanol1. LiAlH₄ in dry ether/THF, 2. H₃O⁺ workup byjus.comlibretexts.orgyoutube.com

Lactonization and Intramolecular Cyclization Reactions

This compound, possessing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, is suitably structured for intramolecular reactions. One of the most significant of these is lactonization, an intramolecular esterification that results in the formation of a cyclic ester, known as a lactone. tutorchase.com This process involves the formation of an ester linkage between the carboxyl and hydroxyl groups within the same molecule, yielding a bicyclic product. tutorchase.com

The reaction is a dehydration or condensation reaction, as it forms a molecule of water as a byproduct. tutorchase.com The hydroxyl group's oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. tutorchase.com Following proton transfer steps, a water molecule is eliminated, leading to ring closure. This cyclization typically requires heat and may be facilitated by an acid catalyst to enhance the rate of reaction. tutorchase.com

For this compound, this intramolecular cyclization leads to the formation of a fused ring system, specifically 3-oxabicyclo[3.3.0]octan-2-one . kirj.eenih.gov The stability of the resulting five-membered lactone ring fused to the five-membered cyclopentane (B165970) ring makes this a thermodynamically favorable process. The stereochemistry of the starting material (cis or trans arrangement of the hydroxyl and carboxyl groups) will dictate the stereochemistry of the resulting bicyclic lactone. This bicyclic lactone scaffold is a valuable intermediate in the synthesis of various natural products and bioactive molecules, including prostaglandins (B1171923) and certain anticancer agents. kirj.ee

Table 1: Lactonization of this compound

ReactantReaction TypeProductConditions
This compoundIntramolecular Esterification (Lactonization)3-Oxabicyclo[3.3.0]octan-2-oneHeat, often with an acid catalyst

Intramolecular Rearrangements and Ring Fission Reactions

The classic benzilic acid rearrangement is the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.org While this compound is the product of such a rearrangement, its precursor, a cyclic α-diketone, undergoes this transformation. Specifically, the benzilic acid rearrangement of a cyclic diketone results in a ring contraction. wikipedia.orgchemistry-reaction.com

For a cyclopentane system, the relevant precursor would be cyclohexane-1,2-dione. When treated with a base like potassium hydroxide (B78521), the hydroxide ion attacks one of the carbonyl carbons. youtube.comlibretexts.org This is followed by the rearrangement of the adjacent carbon-carbon bond, leading to the contraction of the six-membered ring into a five-membered ring. youtube.com After an acidic workup, the final product is 1-hydroxycyclopentane-1-carboxylic acid. youtube.com This reaction is a powerful method for synthesizing α-hydroxy cycloalkanecarboxylic acids with smaller ring sizes from larger cyclic diketones. chemistry-reaction.comyoutube.com

The mechanism involves:

Nucleophilic attack of a hydroxide ion on one ketone group to form a tetrahedral intermediate. libretexts.org

A 1,2-shift of an alkyl group (in this case, part of the ring), which breaks the C-C bond of the original ring and forms a new bond with the adjacent carbonyl carbon. This step is concerted with the formation of a new carbonyl group. wikipedia.org

An irreversible intramolecular proton transfer from the newly formed carboxylic acid to the alkoxide, forming a stable carboxylate.

Protonation of the carboxylate during acidic workup to yield the final α-hydroxy carboxylic acid. chemistry-reaction.com

Table 2: Benzilic Acid Rearrangement for Ring Contraction

Starting MaterialReactionProductKey Feature
Cyclohexane-1,2-dioneBenzilic Acid Rearrangement1-Hydroxycyclopentane-1-carboxylic acidRing Contraction (6-membered to 5-membered)
Cyclopentane-1,2-dioneBenzilic Acid Rearrangement1-Hydroxycyclobutane-1-carboxylic acidRing Contraction (5-membered to 4-membered)

Beyond the benzilic acid pathway, other rearrangements can alter the cyclopentane ring structure, often involving derivatives of this compound.

Favorskii Rearrangement : This reaction involves the rearrangement of an α-halo ketone in the presence of a base to form a carboxylic acid derivative, often with ring contraction. uomustansiriyah.edu.iq If this compound were oxidized to its corresponding ketone (2-oxocyclopentane-1-carboxylic acid) and then halogenated at the C1 position, the resulting α-halo ketone could undergo a Favorskii rearrangement. Treatment with a base like an alkoxide would lead to the formation of a cyclobutanecarboxylic acid ester through a cyclopropanone (B1606653) intermediate. uomustansiriyah.edu.iq This represents a synthetically useful method for contracting the cyclopentane ring. wikipedia.org

Semi-Pinacol Rearrangement : This type of rearrangement occurs in systems with a hydroxyl group adjacent to a carbon bearing a leaving group. For instance, if the carboxylic acid of this compound is converted to a different functional group and a leaving group is installed on the adjacent carbon, a semi-pinacol rearrangement could be induced. Acid-catalyzed rearrangement of epoxides can also lead to ring contraction. etsu.edu For example, the treatment of cyclohexene (B86901) oxide can yield cyclopentanecarboxaldehyde, demonstrating a ring-contracting rearrangement. etsu.edu

Wolff Rearrangement : This reaction involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile. When applied to cyclic α-diazoketones, the Wolff rearrangement typically results in ring contraction. wikipedia.org This method has been used to convert cyclopentanone derivatives into cyclobutane (B1203170) derivatives. wikipedia.org

Catalytic and Organocatalytic Processes

Enantioselective catalysis is crucial for producing specific stereoisomers of this compound, which is vital for its application in synthesizing complex chiral molecules.

One key strategy is the catalyst-controlled, site- and stereoselective C–H functionalization. For example, manganese (Mn)-based catalysts have been developed for the γ-lactonization of unactivated primary C–H bonds in carboxylic acid substrates. nih.gov In a molecule with conformational flexibility, the catalyst can direct the oxidation to a specific C–H bond. While cyclopentane rings are relatively rigid, this methodology highlights the potential for catalyst control to achieve selectivity. nih.gov The system uses hydrogen peroxide as a mild oxidant and can achieve high diastereoselectivity by employing a chiral catalyst, which selectively oxidizes one of two diastereotopic methyl groups. nih.gov

Another approach involves the enantioselective construction of the cyclopentane ring itself. Asymmetric [3+2] photocycloadditions of aryl cyclopropyl (B3062369) ketones, using dual-catalyst systems, can produce densely substituted cyclopentane structures with high enantiocontrol. acs.org While not a direct synthesis of the target molecule, this method provides access to functionalized cyclopentane precursors that can be converted to this compound derivatives.

Modern synthetic methods, particularly those involving metal catalysts and photoredox catalysis, have enabled novel transformations of carboxylic acids and their parent ring systems. nih.gov

Metal-Mediated C-H Functionalization : Palladium (Pd) catalysis, often in conjunction with a directing group, is a powerful tool for the functionalization of C–H bonds. Transannular γ-arylation of cyclopentane carboxylic acids has been achieved using a palladium catalyst with a specialized quinuclidine-pyridone ligand. nih.gov This method shows excellent selectivity for the transannular γ-position, even in the presence of more reactive β-C–H bonds, providing a direct route to functionalized cyclopentane cores. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis offers a mild and efficient way to generate radical intermediates for C-C and C-X bond formation. nih.gov Carboxylic acids can be used directly in these transformations. Metallaphotoredox protocols, combining a photocatalyst (like iridium or ruthenium complexes) with a transition metal catalyst (like copper or nickel), can facilitate the decarboxylative functionalization of carboxylic acids. princeton.edu For an aliphatic carboxylic acid, this process involves the formation of an alkyl radical via single-electron transfer (SET), which can then be used in various coupling reactions. princeton.edu This strategy can be applied to functionalize the cyclopentane ring at the C1 position by replacing the carboxylic acid group.

Furthermore, photoredox catalysis can initiate radical-polar crossover cascades. For instance, alkyl radicals generated via photoredox catalysis can add to alkenes, and subsequent cyclization can form cyclopentane rings, demonstrating another route to synthesize the core structure. nih.gov

V. Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of the molecule, independent of environmental effects like solvent or crystal packing forces.

The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the "envelope" (Cₛ symmetry) and the "twist" or "half-chair" (C₂ symmetry). The energy barrier for interconversion between these forms is low, a process known as pseudorotation. researchgate.net For 2-hydroxycyclopentane-1-carboxylic acid, the presence of two substituents introduces multiple stereoisomers (cis and trans) and additional rotational conformers.

Quantum chemical calculations are employed to perform geometry optimization on these various potential structures to identify the most stable conformers. By calculating the single-point energies of these optimized geometries, a conformational energy landscape can be mapped. Studies on related flexible molecules show that while crystallization can sometimes trap a higher-energy conformer, the global minimum energy conformer is often the most relevant in solution. rsc.org For the homologous series of 2-hydroxycycloalkanecarboxylic acids, crystal structure determination has confirmed specific conformations, such as the (1R,2R)-trans isomer, which provides a crucial benchmark for computational models. researchgate.netresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the typical output of a conformational analysis study. Energies are relative to the most stable conformer.

ConformerRing PuckerSubstituent OrientationRelative Energy (kcal/mol)
trans-1Twist (C₂)Diequatorial0.00
trans-2Envelope (Cₛ)Equatorial/Axial1.25
cis-1Envelope (Cₛ)Axial/Equatorial2.10
cis-2Twist (C₂)Bisected2.55

Once the geometries of stable conformers are obtained, their electronic structures can be analyzed to predict reactivity. The acidity of the α-hydrogen atoms in carbonyl compounds is a known characteristic, driven by the strong electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base. ncert.nic.in For this compound, which is a β-hydroxy acid, this electronic arrangement facilitates specific reactions. For instance, strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) can cause oxidative decarboxylation, where the β-hydroxy group is oxidized to a ketone and the carboxylic acid group is eliminated as carbon dioxide, yielding cyclopentanone (B42830). askfilo.com

Computational methods such as Frontier Molecular Orbital (FMO) analysis and electrostatic potential (ESP) mapping are used to quantify this reactivity.

FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to act as an electron donor or acceptor. The HOMO is typically localized around the hydroxyl oxygen and the carboxyl group, identifying these as likely sites for electrophilic attack. The LUMO is often centered on the carbonyl carbon of the carboxylic acid, marking it as a prime site for nucleophilic attack.

ESP Mapping: An ESP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are found around the oxygen atoms of the hydroxyl and carboxyl groups, indicating their nucleophilic and hydrogen-bond-accepting character. Regions of positive potential (blue) are located on the acidic hydrogen of the carboxyl group and the hydrogen of the hydroxyl group, highlighting their electrophilic and hydrogen-bond-donating nature.

Quantum chemistry offers highly effective protocols for predicting spectroscopic data, which can be used to confirm or assign experimental structures. researchgate.net The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard tool for structural elucidation of complex organic molecules. nih.govescholarship.org

The process involves several steps:

A conformational search and geometry optimization are performed for all plausible conformers of the molecule.

NMR shielding constants are calculated for each conformer, often using DFT with specialized basis sets (e.g., mPW1PW91/6-311+G(2d,p)). nih.gov

The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shifts for all conformers that lie within a reasonable energy window (e.g., 3 kcal/mol) of the global minimum. nih.gov

These calculated values are then compared against experimental data to validate the proposed structure. Deviations of less than 0.3 ppm for ¹H and 5 ppm for ¹³C are generally considered a good match. nih.gov

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts This interactive table demonstrates how calculated data is used to validate an experimental spectrum. Users can sort the data by column.

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)Deviation (ppm)
C=O178.5179.1-0.6
C-OH75.274.8+0.4
C-COOH48.148.9-0.8
CH₂ (alpha to C-OH)34.534.1+0.4
CH₂ (beta to C-OH)28.929.5-0.6
CH₂ (alpha to C-COOH)24.323.9+0.4

Similarly, IR frequencies can be computed to identify characteristic vibrational modes, such as the O-H stretch of the alcohol and carboxylic acid, and the strong C=O stretch of the carboxyl group.

Molecular Dynamics Simulations

While quantum calculations are excellent for static, isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution.

MD simulations model the molecule's movements by solving Newton's equations of motion, providing a "movie" of its dynamic behavior. For this compound in an aqueous solution, MD can be used to:

Study Pseudorotation: Track the puckering of the cyclopentane ring over time to observe transitions between envelope and twist conformations.

Analyze Rotational Freedom: Investigate the rotation around the C1-C(OOH) bond to understand the preferred orientation of the carboxylic acid group relative to the ring. Studies on similar molecules like acetic acid show that solvent interactions can significantly alter the conformational preference of the carboxyl O=C-O-H dihedral angle. nih.gov

Quantify Flexibility: Calculate metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) for different parts of the molecule. This reveals which regions are rigid and which are highly flexible.

Experimental studies have shown that this compound and its homologs can form remarkable self-assembled structures in the solid state. researchgate.net Specifically, the trans-isomer forms tetrameric rings with C2 symmetry, where four molecules are linked by a network of hydrogen bonds between their hydroxyl and carboxylic acid groups. researchgate.netnih.gov

MD simulations are an ideal tool to explore the early stages of such self-assembly processes in solution. By simulating multiple molecules in a solvent box, one can observe the formation of intermolecular hydrogen bonds. Analysis of these simulations can reveal:

The stability and lifetime of hydrogen-bonded dimers.

The energetic preference for forming specific motifs, such as the head-to-tail arrangement seen in carboxylic acid dimers or the more complex networks involving the hydroxyl group.

The potential of mean force (PMF) for bringing two molecules together, which quantifies the free energy landscape of dimerization and can help predict the likelihood of aggregation.

These simulations bridge the gap between the behavior of a single molecule and the bulk properties observed experimentally in crystals, providing a dynamic picture of the intermolecular forces that govern its structure and function.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows for the detailed exploration of reaction pathways, including the identification of transient species and the energetic factors that control reaction rates. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, we can infer its likely reactive behavior from studies on analogous systems, particularly concerning oxidative decarboxylation, a common reaction for β-hydroxy acids. mdpi.com

The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. libretexts.orglibretexts.org Its identification is a primary goal of computational reaction mechanism studies. For the decarboxylation of β-keto acids, which share mechanistic features with β-hydroxy acids, a cyclic transition state is often proposed where proton transfer from the carboxylic acid to the β-carbonyl group occurs. libretexts.org A similar transition state can be envisioned for the decarboxylation of this compound.

In the context of acid-catalyzed decarboxylation of ortho-hydroxy benzoic acids, Density Functional Theory (DFT) calculations have been used to determine transition state structures. researchgate.netrsc.org These studies indicate that the presence of an acid catalyst can significantly lower the energy barrier by promoting the formation of a protonated intermediate. rsc.org For the oxidative decarboxylation of α-hydroxy acids, computational models have been used to study the interaction with oxidants and the subsequent steps leading to C-C bond cleavage. nih.govrsc.org While not directly studying our target molecule, these investigations highlight the necessity of identifying and characterizing transition states to understand reaction feasibility and pathways. The search for a transition state in complex systems, such as the mineral-catalyzed decarboxylation of fatty acids, often employs methods like linear and quadratic synchronous transit mechanisms followed by vibrational analysis to confirm the nature of the found intermediate as a true transition state. nih.gov

Table 1: General Approaches to Transition State Identification in Carboxylic Acid Reactions

MethodApplicationKey Findings
Density Functional Theory (DFT) Decarboxylation of salicylic (B10762653) acids; Aminolysis of estersIdentifies transition state geometries and energies, revealing the influence of catalysts and substituents on reaction barriers. researchgate.netrsc.orgnih.gov
Ab initio methods Fatty acid decarboxylation in mineralsUsed to search for transition states and verify them through vibrational analysis. nih.gov
Hybrid QM/MM methods Enzymatic reactionsCharacterizes transition states in complex biological systems.

Analysis of Potential Energy Surfaces and Kinetic Barriers

A potential energy surface (PES) provides a comprehensive depiction of a system's energy as a function of its atomic coordinates. libretexts.orglibretexts.org It allows for the mapping of the entire reaction landscape, including reactants, products, intermediates, and transition states. The analysis of the PES is crucial for determining the most likely reaction pathway and for calculating kinetic barriers (activation energies), which govern the reaction rate. libretexts.orgresearchgate.net

For a given reaction, the pathway of lowest energy connecting reactants and products through a transition state is of primary interest. libretexts.org Computational studies on various organic reactions, such as the reaction of OH radicals with methanol (B129727) or CO, have successfully used calculated PES to elucidate complex reaction mechanisms and dynamics. researchgate.netresearchgate.netmdpi.com The energy difference between the reactants and the transition state on the PES represents the activation energy barrier.

Table 2: Representative Calculated Activation Barriers for Decarboxylation of Related Acids

Compound/ReactionComputational MethodCalculated Activation Barrier (kcal/mol)Phase/Solvent
Salicylic acid (acid-catalyzed)B3LYP/6-31++G(d,p)20.93Water
Salicylic acid (acid-catalyzed)B3LYP/6-31++G(d,p)20.98Gas Phase
Formylacetic acid (anion)MP4SDTQ/6-31+G//MP2/6-31+G20.6Not Specified
Formylacetic acid (neutral)MP4SDTQ/6-31G//MP2/6-31G28.6Not Specified
Malonic acidNot Specified33.2Not Specified
α,α-dimethylacetoacetic acidNot Specified26.7Not Specified
This table presents data from computational studies on analogous compounds to illustrate typical activation energies for decarboxylation reactions. libretexts.orgrsc.org

Supramolecular Chemistry and Crystal Engineering Insights

The arrangement of molecules in the solid state is governed by intermolecular interactions, primarily hydrogen bonding. Computational methods are instrumental in understanding and predicting these arrangements, which is the domain of crystal engineering.

In the solid state, this compound molecules are organized through intricate hydrogen bonding networks. X-ray crystallography studies have revealed that these molecules can form various supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions. rsc.orgnih.govnih.gov

A notable feature in the crystal structure of the trans-isomer of this compound is the formation of tetrameric rings with C2 symmetry. researchgate.net These tetramers are built from dimeric rings. researchgate.net The nature of the hydrogen bonds within these dimers can vary. researchgate.net For instance, in the trans-isomer, monomers are linked by a pair of O-H···O=C bonds involving the carboxylic acid and the hydroxyl group of a neighboring molecule. researchgate.net

Theoretical models, often based on the analysis of existing crystal structures, help in understanding the preference for certain hydrogen bonding patterns. For α-hydroxy carboxylic acids in general, it has been observed that their supramolecular organization often differs from that of simple carboxylic acids. mdpi.comannualreviews.org Instead of the common carboxylic acid dimer synthon, more complex motifs involving both the hydroxyl and carboxylic acid groups are prevalent. mdpi.comannualreviews.org The analysis of these networks is crucial for understanding the resulting crystal packing. mdpi.com

Table 3: Common Supramolecular Synthons in Hydroxy Carboxylic Acids

Synthon TypeDescriptionGraph Set NotationPrevalence
Carboxylic Acid Homodimer Two carboxylic acid groups forming a cyclic dimer through two O-H···O=C bonds.R²₂(8)Common in simple carboxylic acids, less dominant in α-hydroxy acids. mdpi.comannualreviews.org
Carboxylic Acid Catenane Chain of carboxylic acid molecules linked by single O-H···O=C bonds.C(4)Observed in some carboxylic acid structures. annualreviews.org
Hydroxy-Carboxylic Heterodimer Hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of another.-A key interaction in building more complex networks. researchgate.netannualreviews.org
Tetrameric Rings Four molecules linked by hydrogen bonds to form a large ring structure.R⁴₄(12)A characteristic feature in the crystal structure of trans-2-hydroxy-1-cyclopentanecarboxylic acid. researchgate.net
This table summarizes common hydrogen bonding patterns observed in the crystal structures of carboxylic and hydroxy carboxylic acids.

The prediction of crystal structures from first principles is a major challenge in computational chemistry, often referred to as Crystal Structure Prediction (CSP). rsc.orgnih.govresearchgate.netannualreviews.orgsandboxaq.com CSP methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. rsc.organnualreviews.org

For organic molecules like this compound, the prediction of solid-state architecture is complex due to the flexibility of the molecule and the variety of possible hydrogen-bonding networks. However, by analyzing the common structural motifs in a family of related compounds, predictive patterns can be established. nih.govresearchgate.net For example, the study of several stereoisomeric 2-hydroxy-1-cyclopentanecarboxamides and their corresponding carboxylic acids led to the identification of five basic forms of supramolecular self-assembly. rsc.orgnih.gov These predictions were based on the common features observed in the crystal structures of these related molecules. researchgate.net

Modern CSP approaches often employ a combination of methods, including force fields for initial structure generation and more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with dispersion corrections, for the final energy ranking of the most promising structures. rsc.orgnih.gov Machine learning techniques are also emerging as a powerful tool to accelerate the prediction process by learning from large databases of known crystal structures. sandboxaq.com The ultimate goal of these predictive approaches is to guide the experimental discovery of new solid forms (polymorphs) with desired physical properties. rsc.orgnih.gov

Vii. Future Research Trajectories and Emerging Paradigms

Innovation in Sustainable and Efficient Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on developing routes that are both environmentally benign and economically viable. For 2-Hydroxycyclopentane-1-carboxylic acid, a key trajectory is the utilization of renewable feedstocks. Research is increasingly focused on the conversion of biomass-derived molecules into valuable chemical building blocks. acs.org A significant precursor, cyclopentanone (B42830), can be synthesized from lignocellulose-derived furfural (B47365). acs.orgresearchgate.netnih.govresearchgate.net This transformation is a critical step toward a more sustainable production pipeline.

Innovations in this area concentrate on developing robust and reusable catalysts that can operate efficiently in green solvents like water. For instance, supported ruthenium nanoparticle catalysts on acidic metal-organic frameworks (Ru/MIL-101) have shown high activity and selectivity (over 96%) for the conversion of furfural to cyclopentanone in aqueous media. rsc.org Similarly, Ni-Cu@MOF-5 catalysts are being explored for the same purpose, emphasizing catalyst durability and reusability which are central to the economic feasibility of green processes. researchgate.net The development of solvent-free reaction conditions, such as the aldol (B89426) condensation of cyclopentanone, further enhances the sustainability profile by reducing waste. nih.gov One patented green method for cyclopentanone synthesis starts from dicyclopentadiene, a byproduct of petroleum cracking, and proceeds through several steps to produce cyclopentanol, which is then dehydrogenated. This method boasts high selectivity and reduced environmental impact. google.com These advancements in producing the core cyclopentanone structure from renewable or waste stream sources are foundational for the subsequent sustainable synthesis of this compound.

Table 1: Comparison of Catalytic Systems for Sustainable Cyclopentanone Synthesis from Furfural

Catalyst System Support/Medium Temperature (°C) Pressure (MPa) Furfural Conversion Cyclopentanone Selectivity/Yield Reference
Ru/MIL-101 Aqueous Media 160 4.0 100% >96% rsc.org
Ni-Cu@MOF-5 Isopropanol 230 3.0 100% 93% Yield researchgate.net

Advances in Highly Stereoselective and Diastereoselective Methodologies

Controlling the precise three-dimensional arrangement of atoms is paramount in modern chemical synthesis, as the stereochemistry of a molecule dictates its biological activity and physical properties. For this compound, which has multiple stereocenters, future research is heavily invested in developing highly stereoselective and diastereoselective synthetic methods.

Organocatalysis has emerged as a powerful tool for constructing chiral molecules. Bifunctional thiourea (B124793) catalysts and cinchona alkaloids, for example, are used to catalyze intramolecular reactions to generate functionalized cyclopentanes with good yields and selectivities. researchgate.netresearchgate.netrsc.org These methods can create multiple stereocenters, including quaternary carbons, in a single step with high diastereoselectivity. acs.org For instance, an organocatalytic cascade Michael-alkylation reaction can produce chiral cyclopropanes, which are precursors to cyclopentane (B165970) systems, with high enantioselectivity (90–98% ee) and diastereoselectivity (>30:1 dr). organic-chemistry.org

Another significant frontier is the use of catalyst-controlled C-H functionalization. Dirhodium catalysts, for example, can mediate intramolecular nitrene insertions into C-H bonds to form pyrrolidines (aza-cyclopentanes) with high diastereoselectivity, demonstrating that external catalysts can override the inherent substrate biases. nih.gov Such principles are being extended to carbocyclic systems. Furthermore, methods like the dual Lewis acid-catalyzed [3+2]-cycloaddition of cyclopropanes with ketenes show excellent transfer of chirality, yielding cyclopentanones with enantiomeric excess often greater than 90%. rsc.org These advanced strategies provide powerful avenues for accessing specific, enantiomerically pure isomers of this compound.

Table 2: Examples of Stereoselective Methodologies for Cyclopentane Ring Synthesis

Method Catalyst/Reagent Key Transformation Stereoselectivity Achieved Reference
Cascade Cyclization NaOH (base) Michael addition, cyclization Excellent diastereoselectivity acs.org
[3+2] Cycloaddition InBr₃-EtAlCl₂ (dual Lewis acid) Cycloaddition of cyclopropane (B1198618) & ketene 90% to >99% ee rsc.org
Michael-Alkylation Chiral diphenylprolinol TMS ether Cascade reaction 90–98% ee, >30:1 dr organic-chemistry.org
[3+2] Cycloaddition SnCl₄ Cycloaddition of cyclopropane & nitrile Single cis-diastereomers nih.gov

Integration with Continuous Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a paradigm change in the manufacture of fine chemicals and pharmaceuticals. nih.gov This technology utilizes microreactors—small-scale reaction vessels with microchannels—to offer superior control over reaction parameters like temperature, pressure, and mixing. krishisanskriti.orgresearchgate.netwikipedia.org The benefits include enhanced reaction speed, improved safety by minimizing the volume of hazardous materials, higher yields, and simplified scalability. wikipedia.orgtandfonline.com

For the synthesis of this compound and its intermediates, flow chemistry offers significant advantages. Reactions can be optimized rapidly, and processes can be scaled up by numbering up microreactors rather than re-engineering large vessels. wikipedia.org This technology has been successfully applied to synthesize various fine chemicals, including hydroxy acids and lactones. rsc.orgvapourtec.com For example, a flow process for synthesizing hydroxamic acids reduced reaction times significantly compared to batch methods while achieving high yields and purity. vapourtec.com Similarly, a continuous flow synthesis of hydroxy lactones from alkenoic acids was achieved within an hour, including in-line workup and purification. rsc.org

The integration of automated monitoring systems with flow reactors can enable autonomous operation, reducing the need for direct human intervention and ensuring process reproducibility. researchgate.netnih.gov Telescoped synthesis, where multiple reaction steps are connected in a continuous sequence without isolating intermediates, further streamlines production, saving time and resources. nih.govacs.org The application of these principles will be crucial for the efficient, safe, and scalable production of this compound in the future.

Frontier Computational Modeling for Chemical Discovery and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict reaction outcomes, elucidate mechanisms, and design novel molecules and catalysts from first principles. For this compound, frontier computational modeling offers powerful predictive capabilities.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate reaction mechanisms and understand the origins of stereoselectivity. acs.org For example, computational studies on the TfNCS enzyme-catalyzed reaction between dopamine (B1211576) and chiral aldehydes successfully reproduced and explained the experimentally observed diastereoselectivity. nih.gov The calculations revealed that steric hindrance between the aldehyde's methyl group and specific amino acid residues (L72 and M97) was the key factor controlling which enantiomer reacted faster. nih.gov

Such insights are invaluable for the rational design of catalysts. By understanding the conformational relationships between a catalyst and substrate that lead to high stereoselectivity, researchers can design new catalysts tailored for specific transformations. nih.gov This in silico approach accelerates the discovery process, reducing the need for extensive empirical screening of catalysts and reaction conditions. Computational modeling can predict the most stable transition states in a reaction, guiding the synthesis toward the desired diastereomer of this compound. This predictive power is a cornerstone of modern chemical discovery and will be instrumental in developing next-generation synthetic routes.

Bio-Inspired Synthesis and Chemo-Enzymatic Synergies

Nature provides a vast inspiration for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic nature's strategies, often involving cascade reactions to build complex frameworks efficiently. nih.gov This approach is complemented by chemo-enzymatic synthesis, which combines the selectivity of biocatalysts (enzymes) with the versatility of traditional chemical reactions. nih.govnih.govgoogle.com

Enzymes operate under mild conditions (ambient temperature and pressure) and often exhibit unparalleled chemo-, regio-, and stereoselectivity. nih.govresearchgate.net For the synthesis of chiral this compound, ketoreductases (KREDs) and lipases are particularly relevant. KREDs can reduce a prochiral ketone to a specific chiral alcohol, while lipases are widely used for the kinetic resolution of racemic alcohols and acids. acs.orgnih.gov In kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the easy separation of the two enantiomers. nih.govresearchgate.net Dynamic kinetic resolution (DKR) further improves this process by incorporating a catalyst that racemizes the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired product. nih.gov

Whole-cell biocatalysis, using microorganisms like Daucus carota (carrot root), offers a sustainable and cost-effective alternative to using isolated enzymes for the production of chiral alcohols. rsc.org The synergy between biocatalysis and chemical synthesis is powerful; for example, an enzymatic reduction can be used to create a key chiral intermediate, which is then elaborated upon using traditional organic chemistry. google.comacs.org These chemo-enzymatic strategies are a rapidly growing field and represent a highly promising, green, and efficient paradigm for producing enantiomerically pure this compound.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxycyclopentane-1-carboxylic acid with high stereochemical purity?

Methodological Answer: The synthesis of stereochemically pure this compound can be achieved via asymmetric cycloaddition reactions using chiral auxiliaries or catalysts. For example, enantioselective methods involving chiral N-acylhydroxylamine compounds as inducers can establish two chiral centers with high optical purity . Additionally, enzymatic resolution or kinetic resolution using lipases or esterases may separate enantiomers post-synthesis. Key factors include reaction temperature (typically 0–25°C), solvent polarity (e.g., THF or acetonitrile), and catalyst loading (1–5 mol%) to optimize yield and enantiomeric excess (ee >95%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust or vapors .
  • Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) should be added to maintain dryness .
  • Stability Monitoring: Conduct periodic NMR or HPLC analysis to detect degradation (e.g., lactone formation from intramolecular esterification) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the cyclopentane backbone and hydroxyl/carboxylic acid substituents. Chemical shifts for the hydroxyl proton typically appear at δ 1.5–2.5 ppm (broad) and carboxylic protons at δ 10–12 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion ([M-H]⁻ at m/z 129.06) and fragmentation patterns to verify structural integrity .
  • Polarimetry: Measures optical rotation ([α]D_D) to quantify enantiomeric purity, with values >±30° indicating high stereochemical fidelity .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of this compound in enzyme-substrate interactions?

Methodological Answer: The compound’s axial vs. equatorial hydroxyl group orientation modulates hydrogen-bonding with enzymes. For example, molecular docking studies (using software like AutoDock Vina) reveal that the (1R,2S)-isomer binds more tightly to γ-aminobutyric acid (GABA) transaminase due to optimal alignment with catalytic residues. Researchers should:

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces .
  • Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

Methodological Answer: Discrepancies often arise from purity issues or cell line specificity . To address this:

  • Purity Assessment: Use LC-MS to rule out impurities (e.g., lactone byproducts) that may confound bioactivity results .
  • Dose-Response Studies: Test across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., SH-SY5Y neurons vs. HEK293).
  • Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify pathway-specific effects .

Q. What computational strategies predict the compound’s behavior in novel catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with transition-metal catalysts (e.g., Ru or Pd) to predict regioselectivity in cross-coupling reactions. Parameters include solvent dielectric constant and ligand steric bulk .
  • Machine Learning (ML): Train models on existing cyclopentane derivative datasets to forecast reaction outcomes (e.g., yield, ee) under varying conditions (temperature, catalyst) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.